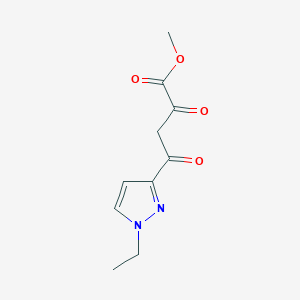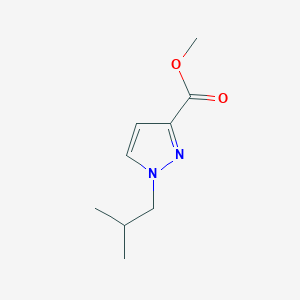![molecular formula C12H15N3O2 B7811345 ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B7811345.png)
ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a chemical compound belonging to the class of pyrazolopyridines
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclocondensation of hydrazines with β-diketones or β-ketoesters. The reaction typically involves heating the reactants in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to improve sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolopyridine core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazolopyridine oxo derivatives.
Reduction: Formation of pyrazolopyridine amine derivatives.
Substitution: Formation of various substituted pyrazolopyridines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it useful in biological research. Medicine: Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate and its derivatives are being investigated for their therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Ethyl (4,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Ethyl (3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Uniqueness: Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its specific substitution pattern on the pyrazolopyridine core, which can influence its biological activity and chemical reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-11(16)7-15-12-10(9(3)14-15)5-8(2)6-13-12/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHSHHHIJJLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=N2)C)C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B7811279.png)







![Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B7811330.png)
![methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811337.png)


![ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B7811367.png)

